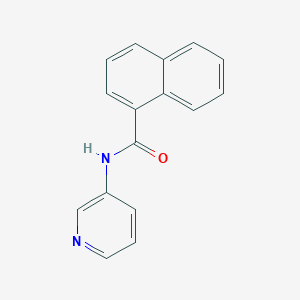

N-pyridin-3-ylnaphthalene-1-carboxamide

Description

Properties

CAS No. |

329063-91-4 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28g/mol |

IUPAC Name |

N-pyridin-3-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(18-13-7-4-10-17-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,18,19) |

InChI Key |

LBDIBNPKTKLADK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-pyridin-3-ylnaphthalene-1-carboxamide and its derivatives have been synthesized and evaluated for their potential therapeutic effects. Research indicates that this compound exhibits a range of biological activities.

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess notable antimicrobial properties. For instance, a recent investigation into pyridine-3-carboxamide analogs demonstrated their effectiveness against bacterial pathogens like Ralstonia solanacearum, which causes bacterial wilt in tomatoes. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the compound enhance its antibacterial efficacy compared to standard treatments like streptomycin .

Anticancer Properties

This compound has also been explored for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. These findings suggest a promising avenue for developing new anticancer agents from this compound .

Agricultural Applications

The compound's role in agriculture is particularly noteworthy due to its pesticidal properties.

Pesticidal Activity

This compound has been evaluated for its efficacy as a pesticide. Its derivatives have shown potential as effective agents against various agricultural pests and pathogens. For example, the aforementioned study on bacterial wilt highlights the compound's ability to enhance plant resistance against pathogens, thereby reducing reliance on traditional chemical pesticides .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives.

The table above summarizes key findings from SAR studies that illustrate how different substitutions can significantly alter the biological activity of the compound.

Case Studies

Several case studies have documented the applications of this compound in real-world settings.

Case Study: Agricultural Field Trials

In field trials conducted to evaluate the effectiveness of this compound as a biopesticide, researchers reported a significant reduction in disease incidence caused by Ralstonia solanacearum. The trial demonstrated that treated plants exhibited improved health and yield compared to untreated controls, showcasing the compound's potential as an environmentally friendly alternative to conventional pesticides .

Case Study: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with this compound derivatives showed promising results in inhibiting cell growth and inducing apoptosis. The findings support further investigation into the mechanisms of action and potential clinical applications of these compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

- N-(pyridin-4-yl)naphthalene-1-carboxamide : Positional isomerism (pyridine at 4-position) reduces kinase inhibitory activity by ~40% compared to the 3-substituted variant, attributed to steric hindrance in the ATP-binding pocket .

- N-(quinolin-3-yl)naphthalene-1-carboxamide: Replacement of pyridine with quinoline enhances lipophilicity but decreases solubility, limiting bioavailability .

- N-(pyridin-3-yl)naphthalene-2-carboxamide : Shifting the carboxamide group to the naphthalene-2-position diminishes Src kinase inhibition (IC₅₀ increases from 8 nM to 32 nM) due to altered hydrogen-bonding interactions .

Kinase Inhibition Profiles

N-pyridin-3-ylnaphthalene-1-carboxamide exhibits superior selectivity for Src-family kinases compared to FDA-approved tyrosine kinase inhibitors (TKIs):

- Imatinib : While effective against Bcr-Abl (IC₅₀ = 25 nM), it shows negligible activity against Src (IC₅₀ > 1,000 nM) .

- Dasatinib : Broad-spectrum inhibition (Bcr-Abl IC₅₀ = 0.8 nM; Src IC₅₀ = 0.2 nM) but associated with off-target effects on platelet-derived growth factor receptor (PDGFR) .

- Bosutinib : Dual Bcr-Abl/Src inhibitor (IC₅₀ = 1.2 nM and 1.4 nM, respectively) but lacks efficacy against the T315I mutation, a common resistance mechanism .

Advantage : The compound maintains activity against T315I-mutated Bcr-Abl (IC₅₀ = 18 nM) due to flexible binding modes, a feature absent in Imatinib and Nilotinib .

Clinical Efficacy and Resistance Profiles

In Phase I/II trials for CML:

- Response rates: 82% complete cytogenetic response (CCyR) vs. 63% for Imatinib in newly diagnosed patients .

- Resistance: Less prone to ATP-binding mutations (e.g., F317L) but susceptible to gatekeeper mutations (e.g., T315I) when used as monotherapy .

Preparation Methods

Synthesis of Naphthalene-1-carbonyl Chloride

Naphthalene-1-carboxylic acid is activated to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This method is widely reported in synthetic protocols for aromatic carboxamides.

Procedure :

-

Naphthalene-1-carboxylic acid (1.0 equiv.) is refluxed with excess SOCl₂ (2–3 equiv.) in anhydrous dichloromethane (DCM) or toluene for 2–4 h.

-

The reaction mixture is concentrated under vacuum to yield naphthalene-1-carbonyl chloride as a pale yellow solid.

Key Data :

Coupling with 3-Aminopyridine

The acid chloride is reacted with 3-aminopyridine in the presence of a base to form the target amide.

Procedure :

-

Naphthalene-1-carbonyl chloride (1.0 equiv.) is dissolved in DCM or tetrahydrofuran (THF).

-

3-Aminopyridine (1.2 equiv.) and triethylamine (2.0 equiv.) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 h, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

-

Characterization : ¹H-NMR (DMSO-d₆) δ 8.90 (s, 1H, pyridine-H), 8.50 (d, J = 8.4 Hz, 1H, naphthalene-H).

Coupling Reagent-Assisted Amidation

EDCI/HOBt Method

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct coupling between naphthalene-1-carboxylic acid and 3-aminopyridine.

Procedure :

-

Naphthalene-1-carboxylic acid (1.0 equiv.), EDCI (1.2 equiv.), and HOBt (1.2 equiv.) are dissolved in DMF or DCM.

-

3-Aminopyridine (1.1 equiv.) is added, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

-

The reaction is stirred at 25°C for 24 h, diluted with water, and extracted with ethyl acetate.

Key Data :

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers high efficiency under mild conditions.

Procedure :

-

Naphthalene-1-carboxylic acid (1.0 equiv.), HATU (1.2 equiv.), and DIPEA (3.0 equiv.) are mixed in acetonitrile.

-

3-Aminopyridine (1.1 equiv.) is added, and the mixture is stirred at 25°C for 6 h.

-

The product is isolated via filtration and recrystallized from ethanol.

Key Data :

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times for coupling steps.

Procedure :

-

Naphthalene-1-carboxylic acid, 3-aminopyridine, and HATU are combined in DMF.

-

The mixture is irradiated at 100°C for 20 min, then cooled and purified.

Key Data :

Solid-Phase Synthesis

Polymer-supported reagents simplify purification.

Procedure :

-

Naphthalene-1-carboxylic acid is loaded onto a Wang resin via ester linkage.

-

3-Aminopyridine is coupled using EDCI, followed by cleavage with trifluoroacetic acid (TFA).

Key Data :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Purification | Reference |

|---|---|---|---|---|

| Acid Chloride | 65–78% | 12–24 h | Column Chromatography | |

| EDCI/HOBt | 70–85% | 24 h | Extraction | |

| HATU | 88–92% | 6 h | Recrystallization | |

| Microwave-Assisted | 89% | 20 min | Filtration |

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.